methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.08816355 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its derivatives are primarily involved in various synthetic and chemical reaction studies. These compounds, often synthesized through Biginelli reactions, are used to investigate different reaction pathways and synthesis methods, including the exploration of methylation, acylation, and condensation reactions. For example, Kappe and Roschger (1989) explored the reactions of Biginelli compounds, highlighting methylation and acylation reactions and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation processes. This study provides insights into the versatile reactivity and potential applications of these compounds in synthesizing novel heterocyclic structures (Kappe & Roschger, 1989).
Antimicrobial and Antifungal Properties
Research has also focused on evaluating the antimicrobial and antifungal properties of tetrahydropyrimidine derivatives. Shastri and Post (2019) reported on the synthesis and antimicrobial evaluation of novel dihydropyrimidine carboxylic acids, revealing significant to moderate antibacterial activity and promising antifungal activity. This study suggests the potential of these compounds in developing new antimicrobial agents (Shastri & Post, 2019).
Anticancer Activity
Further research into the biological activities of these compounds includes their potential anticancer properties. Ibrahim et al. (2017) synthesized a novel oxygen-bridged tricyclic Biginelli adduct and investigated its anticancer activity using the MCF-7 human breast cell line. The study demonstrated moderate anticancer activity, suggesting the therapeutic potential of these compounds in cancer treatment (Ibrahim et al., 2017).
Structural and Conformational Analysis
The molecular structure and conformational analysis of tetrahydropyrimidine derivatives have also been subjects of interest. Studies such as those by Memarian et al. (2013) use X-ray crystal structure analysis and quantum chemical calculations to understand the structural and electronic characteristics of these compounds. Such research contributes to the fundamental understanding of their properties and potential applications in materials science (Memarian et al., 2013).
Properties
IUPAC Name |
methyl 6-(3-hydroxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8-11(13(18)19-3)12(15-14(20)16(8)2)9-5-4-6-10(17)7-9/h4-7,12,17H,1-3H3,(H,15,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUFQCVPDQGVDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1C)C2=CC(=CC=C2)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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